molecular formula C10H13N5O6 B11830149 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione CAS No. 332384-54-0

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione

Katalognummer: B11830149
CAS-Nummer: 332384-54-0
Molekulargewicht: 299.24 g/mol
InChI-Schlüssel: MRYJVCGJYSEWKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione is a nitro-substituted purine derivative characterized by a 2,3-dihydroxypropyl group at the 7-position and methyl groups at the 1- and 3-positions. The compound’s core structure—a 1,3-dimethylpurine-2,6-dione scaffold—is frequently modified at the 7- and 8-positions to optimize receptor binding, solubility, and metabolic stability .

Eigenschaften

CAS-Nummer

332384-54-0

Molekularformel

C10H13N5O6

Molekulargewicht

299.24 g/mol

IUPAC-Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-nitropurine-2,6-dione

InChI

InChI=1S/C10H13N5O6/c1-12-7-6(8(18)13(2)10(12)19)14(3-5(17)4-16)9(11-7)15(20)21/h5,16-17H,3-4H2,1-2H3

InChI-Schlüssel

MRYJVCGJYSEWKD-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])CC(CO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 1,3-dimethylxanthine.

    Alkylation: The dihydroxypropyl group is introduced via alkylation using an appropriate alkylating agent, such as 2,3-dihydroxypropyl bromide.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactions and automated purification systems to enhance production rates and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

The compound features a purine core with a nitro group and a dihydroxypropyl substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its structure-activity relationship (SAR) suggests that modifications to the substituents can enhance efficacy against specific pathogens.

PathogenActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliModerate inhibition
Candida albicansInhibition

Antiviral Activity

The antiviral potential of this compound has been evaluated against several viral strains. Studies indicate that specific substitutions on the purine ring can significantly enhance antiviral potency while maintaining low cytotoxicity levels.

Anticancer Properties

Recent studies have suggested that the compound may possess anticancer properties. For example, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro, indicating potential for further development in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of similar structures showed enhanced activity against Gram-positive bacteria, suggesting that modifications can lead to improved efficacy against specific pathogens.
  • Antiviral Evaluation :
    • Research conducted by Smith et al. (2023) evaluated the antiviral activity of this compound against influenza virus strains, reporting promising results that warrant further exploration.
  • Cancer Cell Line Study :
    • A recent investigation highlighted the compound's inhibitory effects on breast cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Wirkmechanismus

The mechanism of action of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The nitro group and dihydroxypropyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • 8-Position Modifications : Nitro groups (electron-withdrawing) may stabilize charge interactions in enzyme active sites, similar to TC227’s hydrazinyl-benzylidene group .

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) Molecular Formula MS Data (m/z) NMR Features (δ, ppm)
Target Compound C₁₀H₁₃N₅O₆
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione C₁₀H₁₄N₄O₄ Characteristic N-CH₃ peaks (~3.3–3.6 ppm)
N-(Adamantan-1-yl)-7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide (4h) 205–208 C₂₁H₂₉N₅O₄ 416.2293 [M+H]+ Adamantyl protons (1.6–2.1 ppm)
8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione C₂₀H₂₆N₄O₄ Aromatic protons (6.8–7.4 ppm)

Key Observations:

  • Mass Spectrometry : Derivatives with bulky 8-substituents (e.g., adamantyl in 4h) exhibit higher molecular weights and distinct fragmentation patterns .
  • Solubility : Hydrophilic 7-substituents (e.g., dihydroxypropyl) may lower melting points compared to aromatic or alkyl groups .

Key Observations:

  • Receptor Binding : The 3,7-dimethylpurine-2,6-dione core is essential for high 5-HT6/D2 receptor affinity, but 8-substituents modulate selectivity .
  • Enzyme Inhibition : Bulky or polar 8-substituents (e.g., TC227) disrupt enzymatic function via steric or electronic effects .

Biologische Aktivität

The compound 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 332384-54-0 , is a purine derivative that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H13N5O6
  • Molecular Weight : 299.24 g/mol
  • CAS Number : 332384-54-0

Chemical Structure

The structure of the compound features a nitro group at the 8-position and a dihydroxypropyl group at the 7-position of the purine ring. This unique configuration may contribute to its biological activity.

Research indicates that compounds similar to 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione often interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell proliferation .
  • Receptor Modulation : It has been suggested that this compound could act on receptors involved in signaling pathways related to cancer progression and inflammation .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may help in reducing oxidative stress within cells .

Therapeutic Potential

The potential therapeutic applications of this compound include:

  • Anticancer Activity : By inhibiting specific kinases involved in tumor growth and metastasis, it may serve as a candidate for cancer treatment .
  • Neuroprotective Effects : Some studies suggest that purine derivatives can protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases .

Study 1: Anticancer Activity

A study evaluated the effects of several purine derivatives on cancer cell lines. The results indicated that 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Study 2: Neuroprotective Effects

In a neuroprotection study involving oxidative stress models, the compound demonstrated a protective effect against hydrogen peroxide-induced cell death in neuronal cell lines. The observed mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Study 3: Inhibition of Dihydrofolate Reductase

A detailed enzymatic assay showed that this compound inhibited DHFR with an IC50 value of 10 µM. This suggests its potential use in conditions where DHFR inhibition is beneficial, such as certain cancers and autoimmune diseases .

Data Table: Biological Activity Overview

Biological ActivityMechanismIC50 ValueReference
Anticancer (MCF-7 Cells)Induction of apoptosis~15 µM
NeuroprotectionUpregulation of antioxidant enzymesNot specified
DHFR InhibitionCompetitive inhibition~10 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione, and what purification methods are recommended?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or functionalization of 7,8-disubstituted theophylline derivatives. Key steps include nitro-group introduction at the 8-position and alkylation at the 7-position using 2,3-dihydroxypropyl groups. Purification typically involves column chromatography (silica gel) or preparative HPLC. Confirmation of intermediates requires thin-layer chromatography (TLC) and spectral analysis (e.g., ¹H/¹³C NMR) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • FTIR : Identify functional groups (e.g., nitro groups at ~1520–1350 cm⁻¹, carbonyls at ~1650–1700 cm⁻¹) .
  • NMR : ¹H NMR resolves methyl groups (δ ~3.2–3.5 ppm) and aromatic protons; ¹³C NMR confirms carbonyl (δ ~155–160 ppm) and nitro-group positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass and fragmentation patterns .

Q. How does the presence of the 8-nitro group influence the compound’s chemical reactivity?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilic substitution at the 7-position and stabilizes intermediates during synthesis. Reactivity can be assessed via comparative studies with non-nitro analogs, using kinetic assays or computational electron-density mapping .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) require cross-validation:

  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., nitro-group orientation) .
  • DFT Calculations : Optimize molecular geometry and simulate spectra (e.g., using Gaussian or ChemAxon) to align with experimental data .
  • Isotopic Labeling : Trace reaction pathways to confirm mechanistic assumptions .

Q. How can computational tools predict the compound’s drug-like properties and biological targets?

  • Methodological Answer : Use platforms like ChemAxon or SwissADME to analyze:

  • Lipophilicity (LogP) : Predict membrane permeability.
  • Solubility : Assess bioavailability via Hansen solubility parameters.
  • Target Prediction : Molecular docking (AutoDock Vina) identifies potential interactions with adenosine receptors or enzymes like phosphodiesterases .

Q. What experimental designs optimize the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
  • Accelerated Stability Testing : Use Arrhenius models to extrapolate shelf-life under standard conditions .

Q. How does the crystal packing of this compound influence its solubility and intermolecular interactions?

  • Methodological Answer : Crystallography data (e.g., hydrogen-bonding networks, π-π stacking) inform solubility challenges. For example, strong intermolecular H-bonds (observed in similar purine-diones) reduce aqueous solubility, necessitating co-solvent systems or prodrug strategies .

Methodological Resources

  • Synthesis Optimization : Refer to RDF2050108 (process control in chemical engineering) for scaling up reactions .
  • Data Analysis : Align findings with theoretical frameworks (e.g., QSAR models) to ensure reproducibility and academic rigor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.